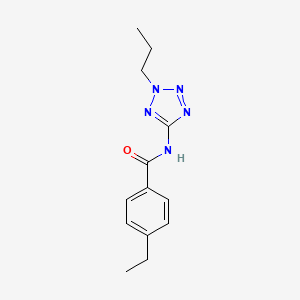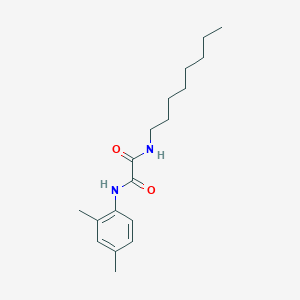![molecular formula C22H18F3N3O3 B4854983 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4854983.png)
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
Descripción general
Descripción
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as HDPH, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is not fully understood. However, several studies have reported that 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting the activity of HDACs, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been reported to exhibit several biochemical and physiological effects. In cancer cells, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide exhibits potent anticancer and anti-inflammatory activity, making it a valuable tool for studying these diseases. However, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide.
Direcciones Futuras
There are several future directions for research on 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of interest is the development of novel 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide analogs with improved potency and selectivity. Additionally, more research is needed to understand the mechanism of action of 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide and its effects on different cell types. Furthermore, the potential use of 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide as a neuroprotective agent and in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored. Overall, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has significant potential for therapeutic applications, and further research is needed to fully understand its potential.
Conclusion:
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide and its future applications in the field of medicine.
Aplicaciones Científicas De Investigación
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been studied extensively for its potential therapeutic applications. Several research studies have reported that 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide exhibits anticancer activity by inhibiting the growth of cancer cells. 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has also been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been studied for its potential use as an antioxidant and as a neuroprotective agent.
Propiedades
IUPAC Name |
1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)17-12-7-13-18(14-17)26-20(30)28-27-19(29)21(31,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,31H,(H,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJBSRZTMYQHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4854902.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)
![N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)

![(3-ethoxy-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4854981.png)
![9-(difluoromethyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4854987.png)